![molecular formula C26H15ClO6 B11167093 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11167093.png)
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
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Overview
Description
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes four primary reaction types under controlled conditions:
Esterification and Acylation
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Reagents : 4-Chlorobenzoyl chloride, triethylamine (base catalyst)
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Product : Formation of ester derivatives via O-acylation at the hydroxyl group of the chromenone core.
Hydrolysis
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Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves ether or ester bonds, yielding carboxylic acids and alcohols.
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Basic Hydrolysis : NaOH or KOH promotes saponification of ester groups, generating carboxylate salts.
Substitution Reactions
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Nucleophilic Substitution : Chlorine at the 4-position of the phenyl group reacts with nucleophiles (e.g., sodium methoxide) to form methoxy or amine derivatives.
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Reagents : NaOCH₃, KCN
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Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–80°C).
Oxidation and Reduction
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Oxidation : KMnO₄ or H₂O₂ oxidizes alkyl side chains to ketones or carboxylic acids.
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Reduction : NaBH₄ selectively reduces carbonyl groups to alcohols, while LiAlH₄ fully reduces esters to diols.
Mechanistic Insights
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Esterification : Triethylamine deprotonates the hydroxyl group, enabling nucleophilic attack on the acyl chloride .
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Hydrolysis : Acidic conditions protonate the ether oxygen, facilitating cleavage via SN1 mechanisms. Basic conditions involve hydroxide ion attack at the ester carbonyl.
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Substitution : Aromatic chlorine undergoes nucleophilic displacement via a two-step addition-elimination process.
Factors Influencing Reactivity
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Solvent Polarity : Dichloromethane enhances electrophilicity in acylation reactions .
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Temperature : Higher temperatures (≥60°C) accelerate substitution but may degrade thermally sensitive groups.
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Catalysts : Triethylamine increases reaction rates by neutralizing HCl byproducts during esterification .
Scientific Research Applications
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of fluorescent chemosensors and other materials science applications.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 7-(2-(4-chlorophenyl)-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C17H11ClO4, with a molecular weight of approximately 314.72 g/mol. The structure features two chromenone moieties linked by an ethoxy group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H11ClO4 |
Molecular Weight | 314.72 g/mol |
InChI Key | ANNQNLLWOKYDED-UHFFFAOYSA-N |
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity , particularly against breast cancer cell lines such as MCF-7. One study reported an IC50 value of 0.47 μM , indicating strong cytotoxic effects on these cells . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Antimicrobial Activity
The compound has also shown antimicrobial properties . In various studies, it was tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens, suggesting potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that modifications to the phenyl ring and the chromenone structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer efficacy while maintaining selectivity towards tumor-associated carbonic anhydrases .
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of this compound on MCF-7 cells, noting a significant reduction in cell viability and induction of apoptosis. The authors concluded that the compound's structural features are pivotal for its anticancer properties .
- Antibacterial Screening : Another investigation assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, particularly against E. coli and S. aureus, reinforcing its potential as a therapeutic agent for bacterial infections .
Properties
Molecular Formula |
C26H15ClO6 |
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Molecular Weight |
458.8 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H15ClO6/c27-17-7-5-15(6-8-17)22(28)14-31-18-9-10-19-20(13-25(29)32-24(19)12-18)21-11-16-3-1-2-4-23(16)33-26(21)30/h1-13H,14H2 |
InChI Key |
IFDHENSIJMMRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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